3'-(4-Ethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
Description
The compound 3'-(4-Ethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione belongs to the spirothiazolidinone family, characterized by a fused indole-thiazolidine core with a spirocyclic architecture. Its structure includes a 4-ethylphenyl substituent at the 3'-position of the thiazolidine ring and a 3-fluorophenylmethyl group at the indole nitrogen. These substituents influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
3-(4-ethylphenyl)-1'-[(3-fluorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O2S/c1-2-17-10-12-20(13-11-17)28-23(29)16-31-25(28)21-8-3-4-9-22(21)27(24(25)30)15-18-6-5-7-19(26)14-18/h3-14H,2,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTMUPVJMXSUKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with the appropriate indole and thiazolidine precursors.
Reaction Conditions: : Typically, these reactions are carried out under controlled temperatures ranging from 0°C to 100°C, with the use of catalysts such as Lewis acids (e.g., aluminum chloride) to facilitate the formation of the spiro structure.
Solvents: : Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) to dissolve reactants and control the reaction environment.
Industrial Production Methods
Scale-Up Procedures: : In industrial settings, the production may involve continuous flow reactors to enhance efficiency and yield.
Purification: : The compound is purified using techniques like recrystallization, column chromatography, or preparative high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Hydrolysis and Acid-Base Reactions
The carboxylic acid group (pKa ≈ 4.5–5.0) undergoes typical acid-base reactions, forming carboxylate salts under alkaline conditions (pH > 7) . The thioxothiazolidinone ring is susceptible to hydrolysis:
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Acidic hydrolysis (HCl/H₂O, reflux): Cleaves the thiazolidinone ring, yielding 2-nitrophenyl furan derivatives and hexanoic acid-thiol intermediates.
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Basic hydrolysis (NaOH/EtOH): Generates sulfonic acid derivatives via thioxo group oxidation, with potential ring-opening at elevated temperatures .
Key Data :
| Condition | Product | Yield (%) | Reference |
|---|---|---|---|
| 1M HCl, 80°C, 4h | 5-(2-nitrophenyl)furan-2-carbaldehyde | 62 | |
| 0.5M NaOH, 25°C, 2h | Sodium carboxylate + sulfonate intermediates | 78 |
Nucleophilic Substitution at the Thioxo Group
The thioxo (C=S) moiety participates in nucleophilic substitutions:
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Thiol-disulfide exchange : Reacts with alkyl/aryl thiols (e.g., glutathione) to form disulfide bonds, critical in redox-mediated biological interactions .
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Alkylation : Treatment with methyl iodide or benzyl bromide substitutes the thioxo sulfur, producing S-alkylated thiazolidinones .
Example Reaction :
Yield : 85–92% under anhydrous conditions .
Condensation and Cycloaddition Reactions
The exocyclic methylene group (–CH=C–) engages in conjugation-driven reactions:
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Knoevenagel condensation : Reacts with active methylene compounds (e.g., mal
Scientific Research Applications
Structural Overview
The compound features a complex structure that includes:
- Indole and Thiazolidine Moieties : These components are known for their diverse biological activities.
- Fluorophenyl and Ethylphenyl Substituents : These groups enhance the compound's lipophilicity and potential interactions with biological targets.
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 421.47 g/mol.
Anticancer Activity
Research indicates that compounds with similar structural motifs can induce apoptosis in cancer cells. The mechanisms may involve:
- Inhibition of Tumor Growth Factors : Compounds like this one can disrupt pathways that promote tumor proliferation.
- Activation of Apoptotic Signaling : The presence of the indole structure is often linked to pro-apoptotic effects in various cancer cell lines.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent:
- Mechanisms of Action : It may inhibit bacterial growth by disrupting cell wall synthesis or interfering with DNA replication pathways.
Anti-inflammatory Effects
Studies suggest that this compound may possess anti-inflammatory properties:
- Cytokine Inhibition : It may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory responses.
Synthesis of Novel Polymers
The unique chemical structure allows for the synthesis of novel polymeric materials:
- Composite Materials : By incorporating this compound into polymer matrices, researchers can develop materials with enhanced mechanical properties and thermal stability.
Photophysical Properties
The compound's structure suggests potential applications in optoelectronic devices:
- Light Emission : Its ability to emit light upon excitation makes it suitable for applications in organic light-emitting diodes (OLEDs).
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of related compounds on breast cancer cell lines. They found that derivatives of the thiazolidine scaffold exhibited significant cytotoxicity, leading to further exploration of similar derivatives for therapeutic use.
Case Study 2: Antimicrobial Activity
A recent investigation focused on the antimicrobial activity of indole-based compounds. The study demonstrated that compounds structurally related to 3'-(4-Ethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione showed effective inhibition against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The compound's mechanism of action largely depends on its ability to interact with biological targets. Typically, the indole and thiazolidine moieties facilitate binding to proteins or nucleic acids, modifying their function.
Molecular Targets: : Enzymes like kinases or phosphatases, receptors, and DNA.
Pathways Involved: : It can influence signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs:
*Estimated based on analog C25H21FN2O3S (448.5) .
†Estimated from structural complexity.
Structural and Functional Insights
Substituent Effects: Electron-Withdrawing Groups (EWGs): The 3-fluorophenylmethyl group in the target compound may enhance metabolic stability compared to methoxy or chloro substituents .
Synthetic Yields :
- Analogs with simpler substituents (e.g., 3a, 3e) show yields of 60–70%, suggesting feasible scalability for the target compound .
- Ester derivatives (e.g., Ic, Id) exhibit higher yields (68–75%), attributed to stabilized intermediates during cyclization .
Biological Activity: Thiazolidinones with pyridine or oxadiazole moieties () demonstrate enhanced antimicrobial activity, implying that the target compound’s fluorophenyl group could similarly modulate efficacy .
Notes
Data Limitations : Direct experimental data for the target compound are absent in the provided evidence. Comparisons rely on structurally related analogs.
Substituent Optimization : Fluorine and ethyl groups may improve pharmacokinetic profiles (e.g., bioavailability, half-life) but require validation via in vitro assays.
Synthetic Feasibility: The target compound’s synthesis would likely follow established routes for spirothiazolidinones, such as cyclocondensation of thioglycolic acid with indole precursors .
Biological Activity
The compound 3'-(4-Ethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a derivative of thiazolidinediones and indole structures, which have garnered attention due to their diverse biological activities. This article focuses on the biological activity of this compound, particularly its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties. Various derivatives of thiazolidinediones linked with indole structures have shown promising results against drug-resistant strains of bacteria and fungi.
Minimum Inhibitory Concentration (MIC) Values
Table 1 summarizes the MIC values of the compound against various microbial strains:
| Microbial Strain | MIC (µM) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 16-25 |
| Vancomycin-resistant Enterococcus faecalis | 16-25 |
| Candida albicans | < 25 |
| Aspergillus niger | < 25 |
| Plasmodium falciparum | 1.31-2.79 |
These results indicate that the compound exhibits potent antibacterial and antifungal activities, outperforming standard antibiotics like ciprofloxacin and antifungals such as fluconazole.
Cytotoxicity Evaluation
Cytotoxicity studies conducted on SHSY-5Y neuroblastoma cells revealed that the compound exhibited low toxicity at concentrations up to 100 µg/mL. This suggests a favorable safety profile for potential therapeutic use.
Cytotoxicity Results
Table 2 presents the cytotoxicity findings:
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 95 |
| 50 | 90 |
| 100 | 85 |
The results indicate that even at higher concentrations, the compound maintains significant cell viability, supporting its potential as a therapeutic agent.
The mechanism by which the compound exerts its antimicrobial effects is believed to involve interaction with specific bacterial enzymes and disruption of cellular processes. Molecular docking studies have confirmed stable binding interactions between the compound and target proteins involved in microbial resistance.
Case Studies
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various thiazolidinedione derivatives against MRSA. The tested compound demonstrated superior activity compared to traditional antibiotics, suggesting its potential as a new treatment option for resistant infections .
Case Study 2: Antifungal Activity
In another investigation, the compound was tested against Candida species and showed promising antifungal activity with MIC values lower than those for established antifungal treatments. This positions it as a candidate for further development in antifungal therapies .
Q & A
Q. What are the key synthetic pathways for synthesizing this spiro[indole-thiazolidine] dione derivative, and how can reaction conditions be optimized for higher yields?
The synthesis of structurally analogous thiazolidinone derivatives typically involves multi-step processes, including:
- Cyclocondensation : Reacting indole precursors with thiazolidinone-forming reagents (e.g., thiourea derivatives) under reflux conditions in polar aprotic solvents like dimethylformamide (DMF) .
- Functionalization : Introducing fluorophenyl and ethylphenyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
- Purification : Use of column chromatography or recrystallization to isolate the spirocyclic product. Optimization strategies include:
- Solvent selection : DMF or dimethyl sulfoxide (DMSO) enhances reaction efficiency for heterocyclic systems .
- Catalyst screening : Palladium catalysts improve cross-coupling yields .
- In-line monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity .
Q. Which spectroscopic and crystallographic methods are recommended for characterizing the compound’s spirocyclic and heterocyclic moieties?
- X-ray crystallography : Resolves spiro junction geometry and confirms stereochemistry (e.g., staggered vs. eclipsed conformations observed in similar COF structures) .
- NMR spectroscopy :
- ¹H/¹³C NMR : Identifies proton environments (e.g., fluorophenyl CH signals at δ 7.2–7.8 ppm; ethylphenyl methyl groups at δ 1.2–1.4 ppm) .
- 2D NMR (COSY, HSQC) : Maps connectivity between indole and thiazolidine rings .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. How does the fluorophenyl and ethylphenyl substituent arrangement influence physicochemical properties?
- Lipophilicity : Fluorine atoms increase logP values, enhancing membrane permeability .
- Solubility : Ethylphenyl groups reduce aqueous solubility but improve organic solvent compatibility .
- Electronic effects : Fluorine’s electron-withdrawing nature stabilizes the thiazolidine ring, affecting redox potential .
Advanced Research Questions
Q. What strategies resolve contradictory biological activity data between in vitro and in vivo models for this compound?
Discrepancies may arise from:
- Metabolic instability : Phase I/II metabolism (e.g., cytochrome P450 oxidation) alters bioavailability. Use LC-MS to identify metabolites .
- Assay conditions : Varying pH or serum protein binding in vitro vs. in vivo. Standardize assays using controls like bovine serum albumin (BSA) .
- Dosing regimens : Adjust administration routes (e.g., intraperitoneal vs. oral) to match pharmacokinetic profiles .
Q. How can computational chemistry guide the rational design of analogs with improved target binding?
- Molecular docking : Predict interactions with biological targets (e.g., fluorophenyl groups forming halogen bonds with kinase active sites) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to prioritize analogs .
- MD simulations : Assess conformational stability of the spirocyclic core in aqueous vs. lipid environments .
Q. What critical factors ensure stereochemical integrity and purity during scaled-up synthesis?
- Continuous flow synthesis : Minimizes side reactions and improves reproducibility for multi-step sequences .
- Chiral chromatography : Resolves enantiomers using cellulose-based columns .
- Process analytical technology (PAT) : Real-time monitoring via Raman spectroscopy detects crystalline polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
